2-Methyl-4-propyl-1,3-oxathiane

説明

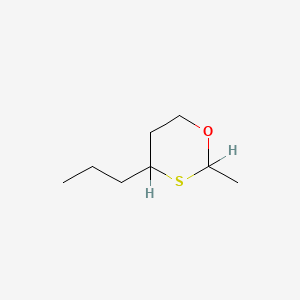

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-propyl-1,3-oxathiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGOLPMYJJXRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCOC(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047706 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; miscible in alcohol and oil | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.982 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67715-80-4, 59323-76-1 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Classification Within Heterocyclic Compounds

2-Methyl-4-propyl-1,3-oxathiane is classified as an organosulfur heterocyclic compound. nih.gov Its core structure is a 1,3-oxathiane (B1222684) ring, which is a six-membered saturated ring containing one oxygen atom and one sulfur atom at positions 1 and 3, respectively. This particular compound is further defined by the presence of a methyl group at the 2-position and a propyl group at the 4-position of the oxathiane ring. nih.gov

The IUPAC name for this compound is this compound. nih.gov It belongs to the broader chemical classes of food additives and fragrance ingredients. nih.gov

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₁₆OS nih.gov |

| Molecular Weight | 160.28 g/mol nih.gov |

| CAS Number | 67715-80-4 nih.gov |

| Canonical SMILES | CCCC1CCOC(S1)C nih.gov |

| InChI Key | GKGOLPMYJJXRGD-UHFFFAOYSA-N nih.gov |

Overview of Research Trajectories and Scientific Relevance

The primary scientific relevance of 2-Methyl-4-propyl-1,3-oxathiane lies in its potent sensory properties, making it a key component in the flavor and fragrance industries. It is naturally found in yellow passion fruit juice and is characterized by a tropical, green, passion fruit-like aroma with a hint of grapefruit-like tartness. perfumerflavorist.com

Research has focused on its application as a flavoring agent in a variety of food products, including confectionery, dairy items, and non-alcoholic beverages. chemimpex.comulprospector.com In the fragrance industry, it is utilized in fine fragrances, personal care products like shower gels and shampoos, and household items such as detergents and candles to impart unique tropical and fruity notes. perfumerflavorist.comchemimpex.com

Recent studies have also explored its presence and formation in wine. One study identified the cis-isomer of this compound in wines for the first time, developing a method for its quantitative analysis. acs.org This research highlights its potential role in the complex aroma profile of wine, showing a correlation with the concentration of 3-sulfanylhexan-1-ol, another important aroma compound. acs.org The odor detection threshold of a mixture of cis- and trans-isomers in a neutral white wine was determined to be 7.1 μg/L. acs.org

Stereochemical Isomers and Chirality in Research Contexts

De Novo Synthetic Strategies

The de novo synthesis of the this compound framework involves the formation of the heterocyclic ring from acyclic precursors. Methodologies range from multicomponent reactions that build complexity in a single step to direct condensation approaches.

Multicomponent Reaction Approaches for Oxathiane Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov These reactions are advantageous for their atom economy, reduction of waste, and simplification of synthetic procedures. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the general strategy has been applied to the synthesis of related 1,4-oxathiane (B103149) and 1,3-thiazole structures. epa.govnih.govmdpi.com For instance, a one-pot MCR involving nitromethane, carbon disulfide, and oxiranes under microwave irradiation has been developed for synthesizing substituted 1,4-oxathiane-3-thiones, showcasing the potential of MCRs in building sulfur- and oxygen-containing heterocycles. epa.gov The principles of MCR design, which often rely on the careful selection of reactants that undergo sequential and highly selective transformations, could be applied to the targeted synthesis of 1,3-oxathianes. nih.gov

Direct Condensation Reactions Involving Thioalcohols and Carbonyl Compounds

A more traditional and widely applied method for forming the 1,3-oxathiane (B1222684) ring is the direct acid-catalyzed condensation of a 1,3-hydroxythiol with an aldehyde or ketone. In the context of this compound, this involves the reaction of 3-mercaptohexan-1-ol with acetaldehyde (B116499). lookchem.com This reaction is an example of oxathioacetalization. acs.org

The key precursor, 3-mercaptohexan-1-ol, contains the propyl group at the future C4 position and the necessary hydroxyl and thiol functionalities. Its reaction with acetaldehyde, which provides the methyl group at the C2 position, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH), leads to the formation of a mixture of cis- and trans-2-Methyl-4-propyl-1,3-oxathianes. lookchem.com The cis isomer is typically the major product, formed in a ratio of approximately 9:1 over the trans isomer. lookchem.com This diastereoselectivity is a crucial aspect of the synthesis, as the sensory properties of the isomers can differ significantly.

Enantioselective Synthesis

The olfactive properties of this compound are dependent on its absolute configuration. This has driven the development of enantioselective syntheses to produce specific stereoisomers, particularly the naturally occurring (+)-cis isomer.

Asymmetric Conjugate Addition Protocols

A pivotal strategy for establishing the stereocenter at the C4 position is the use of an asymmetric conjugate addition, also known as a Michael addition. One effective route involves the conjugate addition of a thiol to an α,β-unsaturated aldehyde. nih.gov In a specific application, the addition of a thiol, such as benzyl (B1604629) thiol, to trans-2-hexenal (B146799) is employed to create the chiral carbon that will become C4 of the oxathiane ring. nih.gov This reaction's success hinges on its ability to proceed with high enantioselectivity, thereby producing an optically enriched 3-thio-hexanal derivative. Subsequent reduction of the aldehyde and cleavage of the protecting group on the sulfur atom yields the chiral precursor, (R)-3-mercaptohexan-1-ol. nih.gov

Stereospecific Synthesis of Defined Isomers (e.g., (+)-cis-2-Methyl-4-propyl-1,3-oxathiane)

The stereospecific synthesis of (+)-cis-2-Methyl-4-propyl-1,3-oxathiane relies on preparing an enantiomerically pure precursor, which then dictates the final product's stereochemistry. Two notable routes achieve this:

From Asymmetric Conjugate Addition: As described, the organocatalytic conjugate addition of benzyl thiol to trans-2-hexenal, followed by debenzylation, affords (R)-3-mercaptohexan-1-ol with high enantiomeric purity (84% e.e.). nih.gov The subsequent acid-catalyzed condensation of this chiral hydroxythiol with acetaldehyde yields (+)-cis-2-Methyl-4-propyl-1,3-oxathiane. lookchem.comnih.gov

From Sharpless Asymmetric Epoxidation: An alternative high-yielding approach starts with an achiral precursor, (E)-2-hexen-1-ol. lookchem.com The Sharpless asymmetric epoxidation of this allylic alcohol using diethyl (+)-tartrate induces the formation of (2S,3S)-2,3-epoxy-1-hexanol with high stereospecificity. This chiral epoxide is then converted into the corresponding thiirane (B1199164), (2R,3R)-2,3-epithio-1-hexanol, through a reaction with thiourea, which proceeds via a double Walden inversion. Reductive opening of the thiirane ring yields the same key intermediate, (R)-3-mercapto-1-hexanol. Finally, condensation with acetaldehyde produces the target (+)-cis-2-Methyl-4-propyl-1,3-oxathiane. lookchem.com The enantiomeric product, (-)-cis-2-Methyl-4-propyl-1,3-oxathiane, can be synthesized by simply using diethyl (-)-tartrate in the initial epoxidation step. lookchem.com

The following table summarizes the key results from a reported enantioselective synthesis of the precursor (R)-3-mercaptohexan-1-ol. nih.gov

| Step | Reactants | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (e.e.) |

| 1. Conjugate Addition | trans-2-Hexenal, Benzyl thiol | Proline-derived organocatalyst | 3-(Benzylthio)hexanal | - | 84% |

| 2. Reduction & Debenzylation | 3-(Benzylthio)hexanal intermediate | Sodium borohydride, Sodium naphthalenide | (R)-3-Mercaptohexan-1-ol | 32% (overall) | 84% |

Precursor Chemistry and Intermediate Reactivity

The formation of this compound is predicated on the availability and reactivity of its key precursors. The interaction between a specific mercaptoalcohol and an aldehyde underpins the most common synthetic routes.

Role of 3-Sulfanylhexan-1-ol and Acetaldehyde in Synthetic Pathways

The principal precursors for the formation of this compound are 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde. semanticscholar.orgnih.govresearchgate.net The structure of 3-sulfanylhexan-1-ol provides the three-carbon backbone and the heteroatoms—sulfur at position 3 and oxygen from the hydroxyl group at position 1—necessary for the formation of the six-membered 1,3-oxathiane ring. Acetaldehyde provides the carbon atom and its methyl substituent at the 2-position of the heterocyclic ring.

This reaction is particularly relevant in the context of food and beverage chemistry, such as in wine, where both 3-SH (a potent aroma compound) and acetaldehyde are naturally present. semanticscholar.orgnih.govresearchgate.net The formation of cis-2-methyl-4-propyl-1,3-oxathiane has been identified as a potential sink or source for 3-SH, thereby influencing the aromatic profile of the final product over time. semanticscholar.org Research has shown a strong correlation between the concentration of 3-SH and the resulting amount of the cis-isomer of this compound in wine. nih.gov

An enantioselective synthesis has been developed to produce the (+)-cis-isomer, which starts from trans-2-hexenal. Through an asymmetric conjugate addition of a thiol followed by cleavage, the key immediate precursor, (R)-3-mercaptohexan-1-ol, is prepared. sigmaaldrich.com This chiral precursor then reacts to form the target oxathiane.

The table below summarizes the key precursors and their roles in the synthesis.

| Precursor | Chemical Formula | Role in Synthesis |

| 3-Sulfanylhexan-1-ol (3-SH) | C₆H₁₄OS | Provides the C4-C5-C6 backbone, the sulfur atom at position 1, and the oxygen atom at position 3 of the oxathiane ring. The propyl group at C4 originates here. |

| Acetaldehyde | C₂H₄O | Provides the carbon atom for position 2 of the ring and the C2-methyl substituent. |

Derivatization Reactions and Functional Group Manipulations

Currently, the scientific literature retrieved does not describe specific derivatization reactions or functional group manipulations where this compound serves as the starting material for further chemical transformations. Research has predominantly focused on its synthesis and its role as an aroma compound rather than its use as a reactive intermediate.

Mechanistic Investigations of Oxathiane Ring Formation

The formation of the 1,3-oxathiane ring from its precursors proceeds via an acid-catalyzed condensation reaction. This is the most convenient and widely applied method for creating the 1,3-oxathiane heterocyclic system. semanticscholar.org

The general mechanism involves the following steps:

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). This activation step increases the electrophilicity of the carbonyl carbon. semanticscholar.org

Nucleophilic Attack by the Thiol Group: The sulfur atom of the 3-sulfanylhexan-1-ol acts as a nucleophile, attacking the activated carbonyl carbon. The thiol group is generally a stronger nucleophile than the hydroxyl group, leading to the preferential formation of a hemithioacetal intermediate.

Intramolecular Cyclization: The hydroxyl group of the hemithioacetal intermediate then acts as an intramolecular nucleophile. It attacks the same carbon (which is now part of the hemithioacetal), displacing the hydroxyl group formed from the original carbonyl oxygen.

Dehydration: The final step is the elimination of a water molecule to form the stable six-membered 1,3-oxathiane ring. In laboratory syntheses, this water is often removed azeotropically to drive the reaction to completion. semanticscholar.org

The reaction conditions, such as the choice of solvent and catalyst, can be varied depending on the reactivity and stability of the starting materials. semanticscholar.org This acid-catalyzed cyclization is a well-established method for the synthesis of a wide range of 1,3-oxathiane derivatives. semanticscholar.org

Identification and Distribution in Biological Matrices

This compound is a sulfur-containing heterocyclic compound recognized as a significant aroma constituent in various natural products. scientificlabs.com Its distribution has been identified in both fermented beverages and plant volatiles, where it contributes to their characteristic sensory profiles. scientificlabs.comnih.gov

Recent studies have confirmed the presence of this compound in wine. nih.gov Investigations based on the chemistry of wine, specifically the co-occurrence of the varietal thiol 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde, led to the identification of a single detectable geometric isomer, cis-2-Methyl-4-propyl-1,3-oxathiane (cis-1), in various wines for the first time. nih.govacs.org

A stable isotope dilution assay (SIDA) coupled with headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) was developed to quantify its presence. nih.govacs.org A survey of different wines revealed concentrations of the cis-isomer ranging from below the detection limit of 2.6 ng/L to as high as 460 ng/L. nih.gov Despite being present at these levels, the concentrations were below the determined odor detection threshold of 7.1 μg/L in a neutral white wine. nih.gov Nevertheless, the presence of this compound is significant due to its relationship with 3-SH, an important wine aroma compound. nih.gov

Research on Sauvignon blanc fermentation has further explored the evolution of cis-2-Methyl-4-propyl-1,3-oxathiane. acs.org Its concentration was observed to increase during alcoholic fermentation, reaching a peak before decreasing towards the end of the process. acs.org

Table 1: Concentration of cis-2-Methyl-4-propyl-1,3-oxathiane in Wine

| Wine Sample Survey | Concentration Range | Limit of Detection (LOD) | Odor Detection Threshold |

|---|

Data sourced from a study that quantified the compound in a survey of wines. nih.gov

This compound is a well-established key aroma and flavor compound found naturally in yellow passion fruit (Passiflora edulis). scientificlabs.comperfumerflavorist.comthegoodscentscompany.com It is described as having a powerful olfactory impact with notes of tropical green passion fruit and a tartness reminiscent of grapefruit. perfumerflavorist.comresearchgate.net

The compound exists as four possible stereoisomers, with two being found in nature. perfumerflavorist.com Specifically, it has been reported to occur in passion fruit at trace levels, with the (4S)-1 isomer being identified as cis-(2R,4S)-1 at a concentration of 1 μg/L and trans-(2S,4S)-1 at less than 0.5 μg/L. acs.org Its distinctly tropical character makes it a significant contributor to the fruit's signature scent. fragranceconservatory.com

Biogenetic Pathways

The formation of this compound involves the interaction of specific precursor molecules, with its biogenesis being linked to both non-enzymatic chemical reactions and microbial metabolic activities.

In the context of wine, the formation of cis-2-Methyl-4-propyl-1,3-oxathiane is proposed to occur through a non-enzymatic reaction. acs.org The primary mechanism is believed to be the acid-catalyzed condensation reaction between the precursor compounds 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde. nih.govacs.org This chemical reaction leads to the formation of the heterocyclic oxathiane ring structure. While lab synthesis has been achieved using organocatalysts, the predominant pathway identified in biological matrices like wine is this direct chemical condensation. acs.org

The biological synthesis of this compound is directly linked to the availability of its precursors. In wine, the key precursors are the polyfunctional or varietal thiol, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde. nih.govacs.orgacs.org

The concentration of cis-2-Methyl-4-propyl-1,3-oxathiane in wine has been shown to have a strong positive correlation (r = 0.72) with the concentration of 3-SH. nih.gov Studies monitoring Sauvignon blanc fermentation have shown that the formation of the oxathiane is closely linked to the production profiles of both 3-SH and acetaldehyde by yeast. acs.orgsigmaaldrich.com This relationship highlights how the oxathiane can act as a sink, or potentially a source, for the aromatically important 3-SH in wine over time. acs.org

Microbial activity, particularly from yeast during alcoholic fermentation, plays a crucial role in the formation of this compound in beverages like wine. Yeast metabolism is the primary source of the precursor compound acetaldehyde. acs.org

Studies investigating the fermentation of Sauvignon blanc juice with different yeast strains (J7 and VIN13) demonstrated the influence of the selected strain on the production of the necessary precursors. acs.org The evolution and concentration of cis-2-Methyl-4-propyl-1,3-oxathiane during fermentation are therefore indirectly controlled by the metabolic activity of the yeast, which dictates the availability of acetaldehyde to react with the grape-derived thiol precursor, 3-SH. acs.org

Metabolic Fate and Biotransformations in Vivo

This compound is recognized as a metabolite, having been detected in fruits. hmdb.ca Its presence in the human body following the consumption of foods where it is naturally present, such as yellow passion fruit, suggests it can be considered a potential biomarker for dietary intake. hmdb.caperfumerflavorist.comscientificlabs.com The primary biotransformation pathway leading to its formation, particularly in fermented beverages like wine, involves the reaction of its precursors. nih.govresearchgate.net

The formation of cis-2-Methyl-4-propyl-1,3-oxathiane in wine is a result of the chemical interaction between 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde. nih.govresearchgate.netnih.gov This reaction demonstrates a significant pathway for the transformation of varietal thiols, which are key aroma compounds in their own right. nih.gov Research has established a strong positive correlation between the concentration of (3R)-3-SH and (2S,4R)-2-MPO (r = 0.654), as well as between (3S)-3-SH and (2R,4S)-2-MPO (r = 0.860), highlighting the precursor-product relationship in this biotransformation. researchgate.net The presence of cis-2-Methyl-4-propyl-1,3-oxathiane in wines, ranging from undetectable levels to 460 ng/L, underscores its role as a potential sink or source for the important wine aroma compound 3-SH over time. nih.govconsensus.app

Dynamics during Fermentation and Post-Production Storage

The concentration and stability of this compound are subject to significant changes during the fermentation process and subsequent storage, particularly in winemaking. nih.govresearchgate.net

The stability of cis-2-Methyl-4-propyl-1,3-oxathiane during post-production storage has been shown to be influenced by several factors. Research involving Sauvignon blanc wine spiked with cis-2-MPO and monitored over a one-year period revealed its general instability, with a consistent decrease in its concentration observed. nih.govresearchgate.net However, specific conditions were found to enhance its retention. The addition of acetaldehyde at a concentration of 100 mg/L, a lower pH of 3.0, and storage at a cold temperature of 4 °C all contributed to preserving the levels of cis-2-MPO in the wine. nih.govconsensus.app

Interactive Data Table: Evolution of cis-2-MPO and Related Compounds During Fermentation

This table summarizes the correlated evolution trends of cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO) and other related volatile compounds during the alcoholic fermentation of Sauvignon blanc juice.

| Compound | Evolution Trend during Fermentation | Correlation with cis-2-MPO |

| cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO) | Increase in early-mid stages, then decreases | N/A |

| Acetaldehyde | Increase in early-mid stages, then decreases | Moderate to Strong |

| 3-Sulfanylhexyl acetate (B1210297) | Increase in early-mid stages, then decreases | Moderate to Strong |

| 3-Sulfanylhexan-1-ol (3-SH) | No consistent peak | Moderate (at end of fermentation only) |

Source: Adapted from Wang et al., 2020. nih.govconsensus.app

Interactive Data Table: Factors Affecting cis-2-MPO Stability in Wine Storage (1-Year Period)

This table outlines the impact of different storage conditions on the stability of cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO) in Sauvignon blanc wine.

| Condition | Observation | Outcome for cis-2-MPO Stability |

| Control (No additions) | Consistent decrease over 1 year | General Instability |

| Acetaldehyde Addition (100 mg/L) | Enhanced retention | Improved Stability |

| pH 3.0 | Enhanced retention | Improved Stability |

| Storage at 4 °C | Enhanced retention | Improved Stability |

Source: Adapted from Wang et al., 2020. nih.govresearchgate.netconsensus.app

Biological Interactions and Chemoreception Studies

Stereochemical Influence on Biological Responses

2-Methyl-4-propyl-1,3-oxathiane possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R)-(+)-cis, (2R,4S)-(-)-cis, (2S,4S)-(+)-trans, and (2R,4R)-(-)-trans researchgate.net. The spatial orientation of these isomers profoundly affects their interaction with chiral olfactory receptors, leading to distinct sensory perceptions.

The olfactory system exhibits remarkable enantioselectivity in the perception of this compound isomers. The cis and trans diastereomers, as well as their respective enantiomers, are perceived as having different odors. The (+)-cis isomer is particularly noted for its characteristic tropical fruit aroma, which is a key component of the scent of yellow passion fruit biosynth.comnih.gov. In contrast, the (-)-cis isomer has a markedly different and less characteristic aroma profile.

Research has described the distinct organoleptic properties of the cis-enantiomers, highlighting the sensory discrimination between them. The (+)-cis isomer is often characterized by desirable fruity and sulfurous notes, whereas the (-)-cis isomer is described with less appealing sensory attributes thegoodscentscompany.com.

Table 1: Olfactory Profile of this compound cis-Isomers

| Isomer | Odor Description |

| (+)-cis-2-Methyl-4-propyl-1,3-oxathiane | Sulfurous, rubbery, tropical fruit thegoodscentscompany.com |

| (-)-cis-2-Methyl-4-propyl-1,3-oxathiane | Flat, estery, camphoraceous thegoodscentscompany.com |

This table is generated based on the provided search results.

The term "bioactivity" in the context of this compound primarily refers to its olfactory activity, specifically the potency and character of its odor. The differential bioactivity of its enantiomers is evident in their varying odor detection thresholds. The (+)-cis isomer is not only more characteristic of passion fruit but is also more potent, with a lower odor detection threshold in water compared to its (-)-cis counterpart thegoodscentscompany.com. This indicates that a smaller concentration of the (+)-cis isomer is required to elicit an olfactory response.

Table 2: Odor Thresholds of this compound cis-Isomers in Water

| Isomer | Odor Threshold (in water) |

| (+)-cis-2-Methyl-4-propyl-1,3-oxathiane | 2 ppb thegoodscentscompany.com |

| (-)-cis-2-Methyl-4-propyl-1,3-oxathiane | 4 ppb thegoodscentscompany.com |

This table is generated based on the provided search results.

Beyond its role as an odorant, some research suggests that this compound may have other biological effects, such as influencing acetaldehyde (B116499) levels after alcohol consumption biosynth.com. However, detailed studies on the differential bioactivity of the individual enantiomers in this or other physiological contexts are not extensively available.

Contribution to Complex Sensory Profiles

This compound is a powerful aroma compound that rarely acts in isolation. Its significance lies in its contribution to the complex sensory profiles of various natural products and its application in the flavor and fragrance industry.

In addition to passion fruit, this compound has been identified in wines, such as Sauvignon blanc. Its formation in wine is believed to be correlated with the presence of 3-sulfanylhexan-1-ol and acetaldehyde sigmaaldrich.comsigmaaldrich.com. Although its concentration in the wines studied was below the determined sensory threshold, its presence indicates a potential role in the complex chemistry that shapes wine aroma sigmaaldrich.com.

In the flavor and fragrance industry, this compound is utilized for its ability to impart exotic fruit notes iiita.ac.inperfumerflavorist.com. It is used in the formulation of flavors for citrus and tropical fruits, as well as in fragrances to add unique effects to floral and green aldehydic perfumes iiita.ac.inresearchgate.net. Its potent and distinctive aroma makes it a valuable tool for creating complex and authentic fruit scents perfumerflavorist.comulprospector.com.

Interaction and Synergy in Aromatic Compound Mixtures

Research into the chemistry of wine has provided valuable insights into the interactions of this compound with other naturally occurring compounds. nih.govacs.org Specifically, studies have investigated the relationship between the cis-isomer of this compound, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde. nih.govacs.org 3-SH is a well-known thiol that contributes desirable "passionfruit" or "grapefruit" aromas to wines like Sauvignon Blanc. squarespace.com It is hypothesized that this compound can form in wine through the reaction of 3-SH and acetaldehyde. squarespace.comresearchgate.net

A significant finding is the strong positive correlation (r = 0.72) observed between the concentration of cis-2-Methyl-4-propyl-1,3-oxathiane and 3-SH in wine. nih.govacs.orgsquarespace.com This correlation suggests a close chemical relationship, where the oxathiane may act as a sink or a source for the highly volatile and important aroma compound 3-SH over time. researchgate.net Although the concentrations of cis-2-Methyl-4-propyl-1,3-oxathiane found in the studied wines were below its sensory detection threshold, its formation has implications for the stability and perception of the passionfruit aroma attributed to 3-SH. nih.govacs.orgsquarespace.com

Further chiral analysis of wines has revealed strong positive correlations between the enantiomers of 3-SH and the corresponding enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. nih.gov Specifically, a correlation was found between (3R)-3-SH and (2S,4R)-2-MPO (r = 0.654), and between (3S)-3-SH and (2R,4S)-2-MPO (r = 0.860). nih.gov This highlights the stereospecific nature of these interactions in a complex matrix.

Determination of Sensory Detection Thresholds and Perception Dynamics

The sensory detection threshold is a critical measure in understanding the potency of an aroma compound. For this compound, these thresholds have been determined in different media, revealing its powerful olfactory impact. The perception of this compound is also dependent on its isomeric form, as different isomers can elicit distinct sensory experiences.

The odor of this compound is generally described as having a tropical green passion fruit note with a grapefruit-like tartness. nih.govresearchgate.net It is considered an extremely powerful aroma compound. nih.govresearchgate.net

Research has established the following sensory detection thresholds:

| Isomer/Mixture | Medium | Threshold | Reference(s) |

| (+)-cis-isomer | Water | 2 ppb | |

| (-)-cis-isomer | Water | 4 ppb | |

| Mixture of 85% cis- and 15% trans-isomers | Neutral White Wine | 7.1 µg/L (7.1 ppb) | nih.govacs.orgsquarespace.com |

The different isomers of this compound have distinct odor profiles. The (+)-cis isomer is described as "sulphury, rubbery, tropical fruit," while the (-)-cis isomer is characterized as "flat, estery, camphoraceous." This demonstrates the importance of stereochemistry in the chemoreception of this compound.

In a study of various wines, the concentration of cis-2-Methyl-4-propyl-1,3-oxathiane ranged from undetectable (with a limit of detection of 2.6 ng/L) to 460 ng/L. nih.govacs.org These levels are below the determined sensory detection threshold of 7.1 µg/L in wine, indicating that in those specific instances, the compound itself was not directly contributing to the aroma but rather influencing the concentration of other key aroma compounds like 3-sulfanylhexan-1-ol. nih.govacs.orgsquarespace.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for separating 2-methyl-4-propyl-1,3-oxathiane from other volatile and non-volatile compounds present in a sample, enabling its precise detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantitative analysis of this compound. researchgate.netnih.govacs.org This powerful combination allows for the separation of volatile compounds based on their boiling points and polarities, followed by their identification based on their unique mass fragmentation patterns.

In the analysis of wine, a stable isotope dilution assay (SIDA) using GC-MS has been developed to quantify the cis-isomer of this compound. researchgate.netnih.govacs.org This method involves adding a known amount of a labeled internal standard (e.g., a deuterated version of the analyte) to the sample. By comparing the signal of the native analyte to the internal standard, a highly accurate quantification can be achieved. This approach has revealed concentrations of cis-2-methyl-4-propyl-1,3-oxathiane in wine ranging from below the limit of detection (2.6 ng/L) to as high as 460 ng/L. researchgate.netnih.govacs.org The identification is confirmed by comparing the retention time and mass spectrum of the analyte with that of a pure standard.

The coupling of a sulfur-selective detector, such as a pulsed flame photometric detector (PFPD), with GC-MS can further enhance the detection and identification of trace-level sulfur compounds like this compound in complex matrices. ingenieria-analitica.com This dual-detector setup helps to pinpoint the retention times of sulfur-containing peaks, facilitating their identification in the often-congested total ion chromatogram of the MS. ingenieria-analitica.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions | Source |

| Column | DB-5-60 m, DB-Wax | cabidigitallibrary.orgmdpi.com |

| Injector Temperature | 260 °C | researchgate.net |

| Oven Program | Varies depending on the matrix and other analytes | N/A |

| Carrier Gas | Helium | researchgate.net |

| MS Ionization Mode | Electron Ionization (EI) | N/A |

| Mass Scan Range | 30–300 m/z | researchgate.net |

Chiral Gas Chromatography-Mass Spectrometry for Enantiomeric Distribution Determination

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. As enantiomers can exhibit different sensory properties, determining their distribution is crucial for understanding the true aroma profile of a product. Chiral gas chromatography-mass spectrometry (chiral GC-MS) is the primary technique used for this purpose.

Research has successfully employed chiral GC-MS to separate and identify the enantiomers of cis-2-methyl-4-propyl-1,3-oxathiane in wine. acs.org This analysis revealed that the enantiomeric distribution of this compound can vary, which has significant implications for the wine's aroma. The methodology often involves a stable isotope dilution assay to ensure accurate quantification of each enantiomer.

The odor characteristics of the different isomers can be quite distinct. For instance, the (+)-cis isomer is described as having a "sulphury, rubbery, tropical fruit" aroma, while the (-)-cis isomer is characterized as "flat, estery, camphoraceous". thegoodscentscompany.com This highlights the importance of chiral analysis in flavor and fragrance chemistry.

Multidimensional Gas Chromatography (MDGC) for Complex Matrix Analysis

For exceptionally complex samples where co-elution of compounds is a significant problem, multidimensional gas chromatography (MDGC or GCxGC) offers enhanced separation power. This technique utilizes two columns with different stationary phases connected in series. A portion of the effluent from the first column is selectively transferred to the second column for further separation.

The analysis of volatile compounds in passion fruit and other complex food matrices can benefit from the increased resolution of MDGC. researchgate.net While specific applications of MDGC for the analysis of this compound are not extensively detailed in the provided results, the technique's ability to separate trace compounds from a complex background makes it highly suitable. chromatographyonline.com For instance, in the analysis of hops extract, a similarly complex matrix, GCxGC coupled with mass spectrometry proved to be a powerful tool for increasing the selectivity and sensitivity of the separation and identification of volatile sulfur compounds. chromatographyonline.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Related Volatile Compounds

While GC-MS is the preferred method for analyzing volatile compounds like this compound, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a valuable tool for the analysis of related, less volatile, or thermally labile compounds.

In the context of wine analysis, HPLC-MS/MS has been developed for the chiral analysis of 3-sulfanylhexan-1-ol and its acetate (B1210297) derivative, which are precursors to this compound. researchgate.net This demonstrates the utility of HPLC-MS/MS in understanding the formation pathways of key aroma compounds. Furthermore, HPLC coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICPMS/MS) has been used for sulfur speciation studies in wine, capable of determining a range of sulfur compounds, though its direct application to this compound is not specified. iaea.org

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to isolate and concentrate this compound from the sample matrix, thereby improving detection sensitivity and accuracy.

Headspace-Solid-Phase Microextraction (HS-SPME) Optimization

Headspace-solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds in food and beverages. nih.govnih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction time, and temperature. Research on passion fruit volatiles has shown that a 65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber provides high extraction efficiency. researchgate.net Optimal extraction conditions were found to be an extraction temperature of 50°C for 40 minutes with stirring, after the addition of sodium chloride to the sample to increase the vapor pressure of the analytes. researchgate.net

In the analysis of cooked pork, various SPME fibers were tested, and a 50/30 μm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was selected for its superior performance in extracting a broad range of volatile flavor compounds. mdpi.com Optimization of HS-SPME parameters is crucial for developing a robust and sensitive analytical method for this compound in any given matrix.

Table 2: Optimized HS-SPME Conditions for Volatile Compound Analysis in Passion Fruit

| Parameter | Optimal Condition | Source |

| SPME Fiber | 65 µm PDMS/DVB | researchgate.net |

| Extraction Temperature | 50 °C | researchgate.net |

| Extraction Time | 40 min | researchgate.net |

| Agitation | 750 rpm | researchgate.net |

| Salt Addition | 17% (w/v) NaCl | researchgate.net |

Stable Isotope Dilution Assay (SIDA) for Absolute Quantification

Stable Isotope Dilution Assay (SIDA) is a powerful technique for the precise and accurate quantification of volatile and non-volatile compounds in complex matrices. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. The isotopic analog is chemically identical to the target analyte and thus behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.

A validated SIDA method has been developed for the quantification of cis-2-Methyl-4-propyl-1,3-oxathiane in wine, utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov In this approach, a known amount of a deuterated form of the target compound (the internal standard) is added to the sample. The ratio of the non-labeled (native) compound to the labeled internal standard is then measured by GC-MS. This ratio is used to calculate the exact concentration of the native compound in the original sample.

This SIDA method has demonstrated high sensitivity, with a limit of detection (LOD) for cis-2-Methyl-4-propyl-1,3-oxathiane in wine reported to be 2.6 ng/L. acs.orgnih.gov Quantitative surveys of various wines have revealed concentrations of this compound ranging from below the limit of detection to as high as 460 ng/L. acs.orgnih.gov

Table 1: Quantitative Data for cis-2-Methyl-4-propyl-1,3-oxathiane in Wine using SIDA-GC-MS

| Parameter | Value | Reference |

| Analytical Method | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) with Stable Isotope Dilution Assay (SIDA) | acs.orgnih.gov |

| Limit of Detection (LOD) | 2.6 ng/L | acs.orgnih.gov |

| Quantified Concentration Range in Wine | Undetectable to 460 ng/L | acs.orgnih.gov |

Analytical Challenges and Validation Approaches

The analysis of trace-level flavor compounds like this compound is often beset by analytical challenges that can compromise the accuracy and reliability of the results. These challenges primarily include matrix effects and co-elution of interfering compounds.

Matrix effects arise from the co-extraction of other non-target compounds from the sample matrix (e.g., sugars, acids, and other volatiles in wine) that can either enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov In the gas chromatography of complex samples, co-elution, where two or more compounds are not fully separated and emerge from the chromatographic column at the same time, can also pose a significant challenge. This can lead to overlapping mass spectra, making accurate identification and quantification difficult.

The use of SIDA is a primary strategy to mitigate matrix effects. Since the isotopically labeled internal standard is affected by matrix interferences in the same way as the native analyte, the ratio of the two remains constant, ensuring accurate quantification regardless of signal suppression or enhancement. sigmaaldrich.com

Furthermore, optimizing the chromatographic conditions, such as the choice of capillary column, temperature programming, and carrier gas flow rate, is crucial to achieve the best possible separation and minimize co-elution. Two-dimensional gas chromatography (GCxGC) can also be employed for highly complex samples to provide enhanced separation power.

The cornerstone of a successful SIDA is the availability of a high-purity, isotopically labeled internal standard. For this compound, this involves the chemical synthesis of a deuterated analog. Deuterium (B1214612) (²H) is a stable isotope of hydrogen and is commonly used for labeling organic molecules.

The synthesis of deuterated internal standards typically involves introducing deuterium atoms at specific, stable positions within the molecule. umsl.edu This can be achieved through various chemical reactions, such as the reduction of a suitable precursor with a deuterium source. The resulting deuterated compound will have a higher mass than the native compound, allowing it to be distinguished by the mass spectrometer.

Once synthesized and purified, the deuterated this compound is used as the internal standard in the SIDA protocol. acs.orgnih.gov A precise amount is added to each sample prior to any extraction or cleanup steps. By monitoring specific ions for both the native analyte and the deuterated standard, the analytical method can achieve high levels of precision and accuracy for the absolute quantification of this compound in complex food and beverage matrices. umsl.edu

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for modeling molecular structure, stability, and reactivity. While detailed, peer-reviewed computational studies specifically focused on 2-Methyl-4-propyl-1,3-oxathiane are not extensively available in public literature, the theoretical principles underlying such investigations provide a framework for understanding its chemical nature.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional geometry. By modeling the interactions between electrons and atomic nuclei, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT can be used to calculate various molecular properties that describe the compound's reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP map, for instance, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Such calculations are fundamental for understanding its stability and interactions with other molecules.

Analysis of Molecular Orbitals (EHOMO, ELUMO, Egap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, a theoretical DFT study would precisely calculate these energy values, offering insight into its electronic properties and reactivity. While specific values for this compound are not available in the surveyed literature, studies on similar organic molecules show that such calculations are essential for predicting electronic transitions and reaction dynamics. edu.krdresearchgate.net

Interactive Data Table: Theoretical Molecular Orbital Energy Values for a Related Compound (Tetrathiafulvalene)

While data for this compound is not available, the following table for tetrathiafulvalene (B1198394) from a DFT study illustrates the type of data generated in such an analysis. edu.krd

| Phase | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| Gas | -5.109 | -1.237 | 3.872 |

| Water | -5.263 | -1.317 | 3.946 |

| Acetone | -5.250 | -1.308 | 3.942 |

| THF | -5.222 | -1.291 | 3.931 |

| CCl4 | -5.159 | -1.260 | 3.899 |

| Benzene | -5.155 | -1.255 | 3.900 |

This table is for illustrative purposes showing typical outputs of DFT calculations for a different molecule.

Conformational Analysis and Molecular Dynamics Simulations

The 1,3-oxathiane (B1222684) ring is not planar and can exist in various conformations, such as chair and boat forms. The presence of substituents at the C2 and C4 positions introduces stereoisomerism (cis/trans isomers) and further complicates the conformational landscape. researchgate.net

Conformational analysis, often performed using computational methods, is used to identify the lowest energy (most stable) conformations of the molecule. This involves calculating the potential energy of the molecule as a function of its dihedral angles.

Molecular Dynamics (MD) simulations could further be employed to study the dynamic behavior of this compound over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can provide information on conformational changes, molecular flexibility, and interactions with its environment, such as in a solvent. Such simulations are crucial for understanding how the molecule behaves in real-world conditions, for instance, in a food matrix or fragrance formulation.

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized compounds and for identifying them in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

In a ¹H NMR spectrum, one would expect to see distinct signals for the protons of the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the ring), the methyl group at C2 (a doublet), and the protons on the heterocyclic ring. The coupling patterns and chemical shifts of the ring protons would be particularly important for distinguishing between the cis and trans isomers. nih.gov

Similarly, a ¹³C NMR spectrum would show a unique signal for each of the eight carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, providing unambiguous structural confirmation. While synthesis papers confirm the use of NMR for characterization, specific spectral data is not broadly published. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Identification

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The compound this compound has a molecular weight of approximately 160.28 g/mol . nih.gov

In a typical electron ionization mass spectrum, the molecule would form a molecular ion (M⁺) at m/z 160. The fragmentation of this ion provides a characteristic fingerprint. Based on the structure, key fragmentation pathways would include:

Loss of the propyl group: Cleavage of the C4-propyl bond would result in a fragment at m/z 117 (M - 43).

Loss of the methyl group: Cleavage of the C2-methyl bond would lead to a fragment at m/z 145 (M - 15).

Ring cleavage: The heterocyclic ring can undergo fragmentation in various ways, leading to smaller charged fragments.

The NIST mass spectrum for this compound shows a top peak at m/z 55, indicating this is the most abundant fragment ion (the base peak). nih.gov This suggests a fragmentation pathway that results in a stable C₄H₇⁺ cation.

Interactive Data Table: Major GC-MS Fragmentation Peaks for this compound

The following table lists the major mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of this compound. nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 41 | 65% | C₃H₅⁺ |

| 43 | 25% | C₃H₇⁺ (Propyl cation) |

| 45 | 50% | CHS⁺ or C₂H₅O⁺ |

| 55 | 100% | C₄H₇⁺ (Base Peak) |

| 61 | 35% | CH₃CHS⁺ |

| 75 | 20% | C₂H₅CHS⁺ |

| 87 | 15% | C₄H₇S⁺ |

| 117 | 10% | [M-C₃H₇]⁺ |

| 160 | 5% | [M]⁺ (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center as provided by PubChem. nih.gov

Theoretical Modeling of Intermolecular Interactions

The interaction between these molecules is a critical factor in the aromatic profile of wine. Research has highlighted a strong correlation between the concentration of cis-2-Methyl-4-propyl-1,3-oxathiane and 3-SH in wine, suggesting a dynamic relationship that influences the fate and perception of these important aroma compounds. researchgate.netsquarespace.comnih.gov

While specific computational data on the non-covalent interactions of this compound is not present in the reviewed literature, theoretical studies on similar sulfur-containing organic compounds provide a framework for understanding the potential forces at play. researchgate.net For instance, studies on ethyl mercaptan and dimethyl sulfide (B99878) utilize highly correlated ab initio methods to characterize their spectroscopic properties, considering their non-rigid nature and providing insights into torsional energy barriers. researchgate.net Such computational approaches, if applied to this compound, could elucidate the nature of its interactions with molecules like 3-SH and acetaldehyde (B116499), quantifying the interaction energies and identifying the key structural features governing these associations.

Table 1: Key Compounds Interacting with this compound in Wine

| Compound Name | Chemical Formula | Role in Interaction |

| 3-Sulfanylhexan-1-ol | C₆H₁₄OS | Precursor to the formation of this compound. researchgate.netsquarespace.comnih.gov |

| Acetaldehyde | C₂H₄O | Precursor to the formation of this compound. researchgate.netsquarespace.comnih.gov |

The study of the evolution and correlation of cis-2-Methyl-4-propyl-1,3-oxathiane with varietal thiols and acetaldehyde during the fermentation of Sauvignon blanc juice underscores the importance of these intermolecular interactions in shaping the final aroma profile of the wine. sigmaaldrich.com

In the absence of direct computational studies on the intermolecular forces of this compound, the scientific community must rely on the contextual evidence from flavor chemistry studies to infer the nature of these crucial molecular interactions. Future research employing theoretical modeling would be invaluable in providing a more detailed and quantitative understanding of how this impactful aroma compound behaves at a molecular level.

Emerging Research Frontiers and Interdisciplinary Perspectives

Utilization as a Synthetic Building Block in Complex Organic Synthesis

The structure of 2-methyl-4-propyl-1,3-oxathiane, which contains an oxathiane ring substituted with methyl and propyl groups, makes it a valuable component in the field of organic synthesis. nih.govtcichemicals.com Researchers are exploring its use as a versatile starting material or intermediate for creating more complex molecules. chemimpex.com The presence of both oxygen and sulfur heteroatoms, along with chiral centers, allows for a variety of chemical transformations.

One key area of research is in asymmetric synthesis, where the inherent chirality of the molecule is used to control the stereochemical outcome of reactions. This is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The synthesis of specific stereoisomers, such as (+)-cis-2-methyl-4-propyl-1,3-oxathiane, has been a focus of research. nih.gov A notable synthetic route involves the asymmetric conjugate addition of a thiol to an unsaturated aldehyde, followed by cleavage of the sulfide (B99878) moiety to produce the key precursor, (R)-3-mercaptohexan-1-ol, which can then be used to form the oxathiane ring. nih.gov

The reactivity of the 1,3-oxathiane (B1222684) ring system allows it to serve as a chiral auxiliary, guiding the formation of new stereocenters in a predictable manner. acs.orgacs.org Furthermore, the ring can be opened to yield acyclic molecules with specific functionalities, expanding its utility as a synthetic building block. researchgate.net Research into the lithiation of 1,3-oxathiane derivatives has shown that these intermediates react with various electrophiles to produce adducts with high diastereoselectivity, demonstrating their potential in constructing complex chiral molecules. elsevierpure.comacs.org

Table 1: Enantioselective Synthesis of (+)-cis-2-Methyl-4-propyl-1,3-oxathiane Precursor

| Step | Reaction | Reagents | Result | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|---|

| 1 | Asymmetric conjugate addition | Benzyl (B1604629) thiol, trans-2-hexenal (B146799), proline-derived organocatalyst | Protected thiol | - | - |

| 2 | Debenzylation | Sodium naphthalenide | (R)-3-mercaptohexan-1-ol | 84% | 32% |

Data sourced from a 2009 study on the enantioselective synthesis of the named compound. nih.gov

Investigations in Materials Science for Novel Compound Development

In materials science, the unique structural and electronic properties of this compound are being investigated for the development of novel materials. The presence of both soft (sulfur) and hard (oxygen) donor atoms makes it an interesting ligand for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation.

Furthermore, research into related heterocyclic compounds suggests potential applications for oxathiane derivatives. For instance, some 2,5-disubstituted-1,3-oxathiane derivatives have been shown to exhibit liquid crystal properties. researchgate.net The specific molecular shape and polarity of these compounds allow them to form ordered mesophases, which are essential for applications in displays and sensors. Although specific research on the liquid crystalline properties of this compound is not yet prominent, its structural similarity to known liquid crystals suggests this as a promising area for future investigation.

The incorporation of sulfur-containing heterocycles into polymer chains is another active area of research. Such polymers can exhibit high refractive indices, enhanced thermal stability, and an affinity for heavy metals, making them suitable for optical applications, specialty plastics, and environmental remediation technologies. The potential to polymerize or incorporate this compound into larger polymeric structures opens up possibilities for new materials with tailored properties. taylorfrancis.com

Research in Chemical Biology and Medicinal Chemistry

The 1,3-oxathiane scaffold is of growing interest in medicinal chemistry and chemical biology. ontosight.ai While primarily known as a flavor and fragrance agent, research has begun to uncover its biological activities. chemimpex.comsmolecule.com For example, this compound has been observed to affect acetaldehyde (B116499) levels in the brain and liver, suggesting an interaction with metabolic enzymes like alcohol dehydrogenase. biosynth.com This points to its potential as a lead compound for modulating metabolic pathways or as a biomarker. biosynth.com

The broader class of sulfur-containing heterocycles is well-established in medicinal chemistry for its diverse biological activities. researchgate.net Heterocyclic compounds containing oxadiazole and triazole rings, for instance, have been designed as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov Similarly, other oxadiazole derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. researchgate.net These examples highlight the potential of heterocyclic scaffolds, including oxathianes, to serve as a basis for the design of new therapeutic agents. The development of novel antimicrobial agents is another area where related heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown significant promise. nih.gov

Table 2: Investigated Biological Activities of Related Heterocyclic Scaffolds

| Heterocyclic Class | Target | Potential Application |

|---|---|---|

| 1,3,4-Oxadiazole / 1,2,4-Triazole | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| 1,3,4-Oxadiazol-2(3H)-ones | Fatty Acid Amide Hydrolase (FAAH) | Neurological and inflammatory disorders |

| 1,3,4-Oxadiazoles | Bacterial DNA Gyrase / Various | Antibacterial, Antimicrobial |

This table presents data on related heterocyclic compounds to illustrate the potential research directions for oxathiane derivatives. nih.govresearchgate.netnih.gov

Studies in Environmental and Industrial Chemical Systems (e.g., Corrosion Inhibition Mechanisms)

In industrial and environmental chemistry, compounds containing heteroatoms like sulfur and oxygen are recognized for their ability to act as corrosion inhibitors. aspur.rs These molecules can adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive environments such as acidic solutions. taylorfrancis.comaspur.rs The effectiveness of these organic inhibitors is often attributed to the presence of lone pair electrons on the heteroatoms, which can coordinate with the vacant d-orbitals of the metal. taylorfrancis.comresearchgate.net

The general order of inhibition effectiveness for heteroatoms is often cited as P > S > N > O, highlighting the significant role of sulfur. researchgate.net Studies on various sulfur-containing heterocyclic compounds have demonstrated their efficacy in protecting metals like mild steel in acidic media. researchgate.netrad-journal.org The mechanism typically involves the inhibitor molecule adsorbing onto the metal surface, which can be described by adsorption isotherms, and acting as a mixed-type inhibitor that impedes both anodic and cathodic reactions. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。